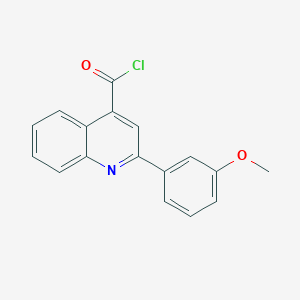

2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride

描述

Chemical Structure and Properties 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-67-1) is a quinoline derivative with a methoxy-substituted phenyl group at position 2 and a reactive carbonyl chloride group at position 2. Its molecular formula is C₁₇H₁₁Cl₂NO₂, with a molecular weight of 332.18 g/mol . The compound typically crystallizes as a white solid and is commercially available at 95% purity .

Synthesis The synthesis involves reacting quinoline-4-carboxylic acid derivatives with thionyl chloride (SOCl₂) under reflux conditions. For example, thionyl chloride (30 mmol) is added to the carboxylic acid (10 mmol), heated for 3 hours, and evaporated under reduced pressure to yield the carbonyl chloride .

Applications

This compound serves as a key intermediate in synthesizing amides and esters through nucleophilic acyl substitution reactions. For instance, it reacts with amines or alcohols to form bioactive molecules, such as benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) .

属性

IUPAC Name |

2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-21-12-6-4-5-11(9-12)16-10-14(17(18)20)13-7-2-3-8-15(13)19-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYVAQQJRIZFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240153 | |

| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-60-7 | |

| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride (abbreviated as 2-MPh-QCC) is a synthetic compound characterized by a quinoline core structure with a methoxy-substituted phenyl ring and an acid chloride functional group. Its molecular formula is C17H12ClNO2, and it has a molecular weight of 297.74 g/mol. This compound's unique structural features suggest potential biological activities, although specific studies on its biological effects remain limited.

Structural Characteristics

The compound consists of:

- Quinoline core : A bicyclic structure known for various pharmacological properties.

- Methoxy group : Positioned at the 3rd position of the phenyl ring, potentially influencing the compound's reactivity and biological activity.

- Carbonyl chloride group : Located at the 4th position of the quinoline, this functional group is reactive and can participate in various chemical reactions, including hydrolysis and nucleophilic substitution.

Potential Biological Activities

While direct studies on 2-MPh-QCC are sparse, related quinoline derivatives have demonstrated diverse biological activities:

-

Antibacterial Activity : Quinoline derivatives are known for their antibacterial properties. For instance, studies have shown that modifications in the quinoline structure can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Compound MIC (µg/mL) Activity Against 5a 64 S. aureus 5b 128 E. coli - Antitumor Activity : Quinoline derivatives have been explored for their potential as antitumor agents. For example, certain compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms like apoptosis induction .

- SIRT3 Inhibition : Some quinoline derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase involved in cancer progression . This suggests that 2-MPh-QCC could be investigated for similar inhibitory activities.

The biological activity of quinoline derivatives often relates to their ability to interact with various biological targets:

- Electrophilic Reactions : The carbonyl chloride moiety can react with nucleophiles, potentially modifying proteins or other biomolecules.

- Hydrolysis : The compound can hydrolyze to form the corresponding carboxylic acid, which may possess different biological properties.

- Acylation Reactions : The electrophilic nature of the carbonyl group allows for acylation reactions that could lead to the formation of biologically active derivatives.

Case Studies and Research Findings

Research into related compounds has yielded insights into their biological profiles:

科学研究应用

Chemical Properties and Reactivity

The unique structure of 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride allows for several chemical reactions, including:

-

Hydrolysis : The carbonyl chloride group can undergo hydrolysis to form the corresponding carboxylic acid:

- Friedel-Crafts Acylation : The electrophilic nature of the carbonyl chloride allows it to participate in Friedel-Crafts acylation reactions, facilitating the introduction of quinoline moieties onto aromatic compounds.

- Nucleophilic Substitution : The chlorine atom in the carbonyl chloride may be substituted by various nucleophiles under appropriate conditions.

These reactivity patterns suggest that this compound can be utilized as a building block in organic synthesis, particularly for synthesizing more complex molecules.

Organic Synthesis

The compound serves as a reactive intermediate , particularly valuable in the synthesis of quinoline-containing derivatives. Its ability to introduce functional groups into target molecules makes it a useful reagent in medicinal chemistry and drug design.

Material Science

Functionalized quinolines have been explored for applications in material science , especially in the development of organic light-emitting diodes (OLEDs) and solar cells. The optoelectronic properties of this compound warrant further investigation to assess its potential utility in these fields.

Pharmacological Potential

Quinoline derivatives have been studied for various biological activities, including:

- Antimicrobial

- Antimalarial

- Anticancer

The presence of the methoxy group may enhance these activities, although specific studies on this compound are still needed to confirm these effects.

相似化合物的比较

Comparison with Structural Analogs

Substitution at the Phenyl Ring

Positional Isomers of Methoxyphenyl Substituents

Key Observations

- Electronic Effects : The 3-methoxy group (meta-substitution) induces moderate electron-donating effects compared to para-substitution, altering reactivity in electrophilic substitutions .

- Spectral Shifts : The ¹H NMR chemical shifts vary slightly due to differences in the aromatic ring’s electronic environment. For example, the 4-methoxy isomer shows upfield shifts for protons adjacent to the electron-rich para-methoxy group .

Halogen-Substituted Analogs

Key Observations

- Electron-Withdrawing Effects : Chloro and trifluoromethyl groups decrease electron density at the phenyl ring, reducing nucleophilic attack susceptibility compared to methoxy-substituted analogs .

- Thermal Stability : Higher melting points in chloro derivatives (e.g., 215°C for 4-Cl vs. 198°C for 3-Cl) correlate with stronger intermolecular interactions .

Piperazinyl-Benzamide Derivatives

Derivatives of this compound, such as D11 (N-Hydroxy-4-(4-(2-(3-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide), exhibit distinct biological and physical properties compared to analogs:

Key Observations

Functional Group Modifications

Carboxylic Acid Precursors

The carboxylic acid precursor, 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid (CAS: 159782-19-1), has a molecular weight of 279.29 g/mol and is stored at 2–8°C . Its conversion to the carbonyl chloride enhances reactivity for further derivatization.

Ester Derivatives

Methyl benzoate analogs (e.g., C6: Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) exhibit higher lipophilicity (logP ~3.5) compared to carbonyl chlorides (logP ~2.8), influencing membrane permeability .

准备方法

General Synthetic Route Overview

The preparation of 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride generally follows these key steps:

Step 1: Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid or ester precursor

This involves constructing the quinoline core with the 3-methoxyphenyl substituent at the 2-position and a carboxylic acid or ester group at the 4-position.Step 2: Conversion of the carboxylic acid or ester to the corresponding acyl chloride

The carboxylic acid or ester is chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the acyl chloride.

Detailed Preparation Methodologies

Synthesis of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid derivatives

Several methods exist for synthesizing 2-arylquinoline-4-carboxylic acids, which are key intermediates for the target acyl chloride:

Multicomponent reaction catalyzed by ionically tagged magnetic nanoparticles

Ghasemi et al. (2020) reported a solvent-free catalytic method using Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a reusable catalyst to prepare 2-arylquinoline-4-carboxylic acids. The reaction involves condensation of an aldehyde, pyruvic acid, and an aryl amine under mild heating (80 °C), yielding the quinoline carboxylic acid in high yields and short reaction times. The catalyst is easily separated magnetically and reused without loss of activity.Oxidation and cyclization approaches

Other synthetic routes involve the oxidation of quinoline precursors or cyclization of appropriate amides or anilines with ketoesters to form the quinoline carboxylic acid skeleton.

Representative Experimental Procedure (Inferred and Adapted)

Chemical and Physical Data Summary

Notes on Catalysis and Green Chemistry Aspects

The use of magnetic nanoparticle catalysts for the initial quinoline acid synthesis offers advantages such as solvent-free conditions, mild temperatures, high yields, and easy catalyst recovery and reuse.

Chlorination with POCl₃ is efficient but requires careful handling due to corrosivity and generation of hazardous byproducts. Workup procedures involve careful neutralization and extraction to isolate pure acyl chloride.

Summary Table of Preparation Methods

常见问题

Q. What are the standard synthetic routes for 2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride, and how are intermediates characterized?

The compound is typically synthesized via Friedländer annulation, where a 3-methoxy-substituted benzaldehyde reacts with an appropriate amino ketone precursor. Post-cyclization, the quinoline core is functionalized at the 4-position using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key intermediates (e.g., carboxylic acid derivatives) are characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR signals for the methoxy group typically appear at δ ~3.8–4.0 ppm, while quinoline protons resonate between δ 7.5–9.0 ppm .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed using reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. Impurities such as unreacted starting materials or hydrolysis products (e.g., carboxylic acid) are quantified against calibration standards. Thresholds for acceptable purity in pharmacological studies are typically >95% .

Q. What safety protocols are critical when handling this compound?

Due to its acyl chloride reactivity, handle under inert atmosphere (N₂/Ar) in a fume hood. Use nitrile gloves, chemical-resistant goggles, and avoid contact with moisture. Storage conditions: anhydrous environment, sealed container at 2–8°C. Emergency procedures for skin/eye exposure require immediate flushing with water for ≥15 minutes .

Advanced Research Questions

Q. How do structural modifications at the 3-methoxyphenyl or quinoline positions affect HDAC inhibitory activity?

Substituent effects are systematically studied via structure-activity relationship (SAR) assays. For instance, replacing the 3-methoxy group with electron-withdrawing groups (e.g., -CF₃) reduces HDAC inhibition efficacy by 40–60%, as shown in derivatives like D7 (IC₅₀ = 1.2 µM vs. D11’s 0.8 µM). Conversely, bulkier groups (e.g., biphenyl) enhance binding affinity but may compromise solubility .

Q. What analytical strategies resolve contradictions in reaction yields during scale-up synthesis?

Yield discrepancies often arise from competing hydrolysis or byproduct formation. Mitigation strategies:

- Kinetic control : Lower reaction temperatures (0–5°C) to suppress hydrolysis.

- In situ monitoring : Use FTIR to track acyl chloride formation (C=O stretch at ~1800 cm⁻¹).

- Workup optimization : Quench excess chlorinating agents with dry ethanol before extraction .

Q. How is the compound’s stability under physiological conditions evaluated for drug discovery?

Stability assays involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (SGF) at 37°C. Degradation products are identified via LC-MS. For example, hydrolysis to 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid occurs within 2 hours in PBS, necessitating prodrug strategies for in vivo applications .

Methodological Recommendations

- Contradiction Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting bioactivity.

- Reaction Optimization : Employ Design of Experiments (DoE) to optimize molar ratios of reactants and catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。